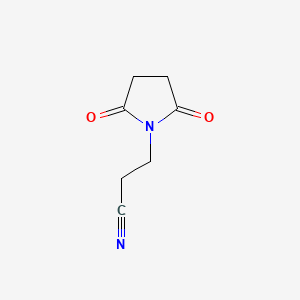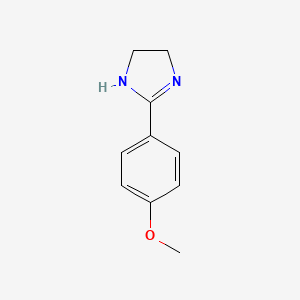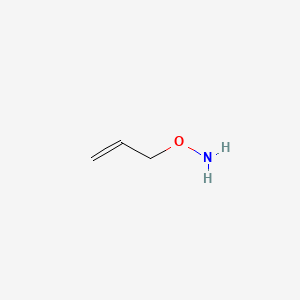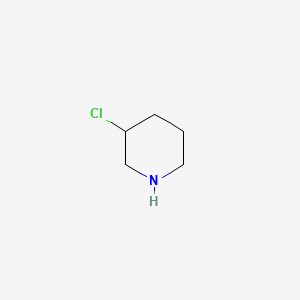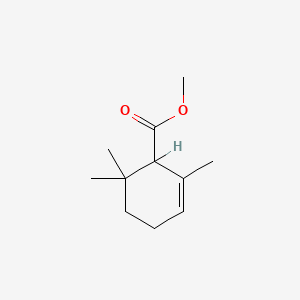
Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
Methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate, closely related to the compound, has been synthesized in an improved manner from citral, offering a 48% overall yield. This method is suitable for large-scale production, making it significant for industrial applications.Molecular Structure Analysis
The molecular formula of Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate is C11H18O2 . It has a molecular weight of 182.26 g/mol .Chemical Reactions Analysis
Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate has been explored for its bioactive properties. Its selective oxidation by cytochromes P450 from Sorangium cellulosum So ce56 demonstrates its potential in bioactive compound synthesis.Physical And Chemical Properties Analysis
Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate is a colorless to light yellow liquid with a specific odor . It has a low density and is volatile . It is soluble in alcohol and insoluble in water .Applications De Recherche Scientifique
Improved Synthesis and Large-Scale Production
- Improved Synthesis : Methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate, closely related to the compound , has been synthesized in an improved manner from citral, offering a 48% overall yield. This method is suitable for large-scale production, making it significant for industrial applications (Qianchao, Pi Shiqing, & Chen Xinzhi, 2007).
Bioactive Properties and Chemical Synthesis
- Selective Oxidation : Hydroxylated isoprenoids and norisoprenoids, including compounds similar to Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate, have been explored for their bioactive properties. Their selective oxidation by cytochromes P450 from Sorangium cellulosum So ce56 demonstrates their potential in bioactive compound synthesis (Litzenburger & Bernhardt, 2016).
Applications in Fragrance Industry
- Synthesis for Fragrance Application : The synthesis of 1-[3-(Propylthio)butyryl]-2,6,6-trimethylcyclohexene from a similar compound highlights its utility in the fragrance industry. This method is pivotal for preparing powerful flavors and fragrances (Jonghoon Oh, K. Kim, & Y. Kim, 1985).
Novelty in Polymer Science
- Alicyclic Polymers for Resist Applications : The compound is a potential precursor in the synthesis of new alicyclic polymers designed for 193 nm photoresist materials. These polymers have broad applicability in the field of materials science, particularly in the development of photoresist materials [(Okoroanyanwu, Shimokawa, Byers, & Willson, 1998)](https://consensus.app/papers/polymers-resist-applications-synthesis-okoroanyanwu/ab2f9b9bda3f5c73a407eb5c3bbab654/?utm_source=chatgpt).
Exploration in Medicinal Chemistry
- Aromatic Retinoic Acid Analogues : Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate and its analogues have been synthesized as potential chemopreventive agents for treating epithelial cancer. This showcases its significance in the field of medicinal chemistry and cancer research (Dawson, Hobbs, Chan, Chao, & Fung, 1981).
Metabolic Studies in Microbiology
- Metabolism of Cyclohexane Carboxylates : The metabolism of related cyclohexane carboxylates by “Syntrophus aciditrophicus” in cocultures with hydrogen-using microorganisms has been studied. This research contributes to our understanding of microbial metabolism of cyclic compounds and their ecological impact (Elshahed, Bhupathiraju, Wofford, Nanny, & McInerney, 2001).
Propriétés
IUPAC Name |
methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-8-6-5-7-11(2,3)9(8)10(12)13-4/h6,9H,5,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAGRWXDIIKUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1C(=O)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051956 | |
| Record name | Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate | |
CAS RN |
28043-10-9 | |
| Record name | Methyl 2,6,6-trimethyl-2-cyclohexene-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28043-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028043109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



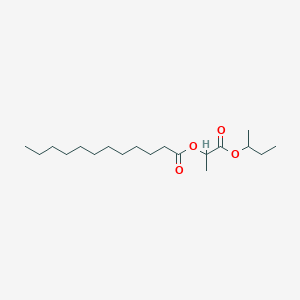
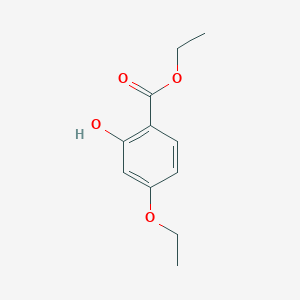
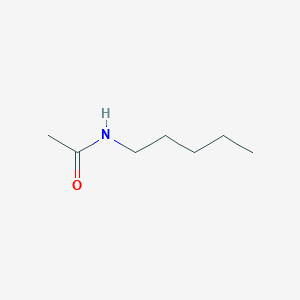
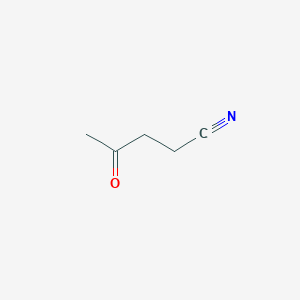
![[(1-Amino-6-sulfonaphthalen-2-yl)oxy]acetic acid](/img/structure/B1606564.png)
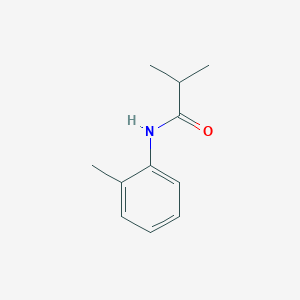
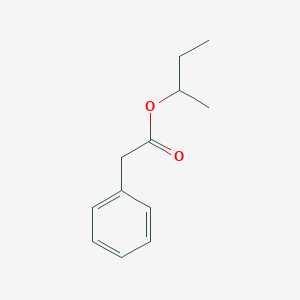
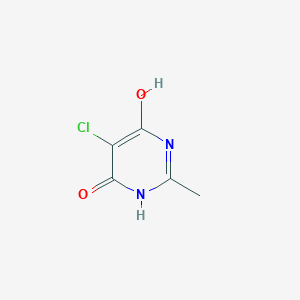
![2-[(2-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1606570.png)

